N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine

Medicinal Chemistry Scaffold Selection Physicochemical Property Comparison

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine (CAS 941400-50-6, MF: C₁₀H₁₀N₄O, MW: 202.21 g/mol) is a 1,2,4-triazole-containing aryl ethanone oxime. The commercial research-grade product is typically supplied at 95% purity.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 941400-50-6
Cat. No. B1416778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine
CAS941400-50-6
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=C(C=C1)N2C=NC=N2
InChIInChI=1S/C10H10N4O/c1-8(13-15)9-2-4-10(5-3-9)14-7-11-6-12-14/h2-7,15H,1H3/b13-8+
InChIKeyVVOXRSCTXMFUFJ-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine (CAS 941400-50-6): Core Structural & Physicochemical Baseline for Procurement


N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine (CAS 941400-50-6, MF: C₁₀H₁₀N₄O, MW: 202.21 g/mol) is a 1,2,4-triazole-containing aryl ethanone oxime . The commercial research-grade product is typically supplied at 95% purity . Structurally, the compound features a 1,2,4-triazole ring directly N-linked to a para-substituted phenyl ring, with an oxime functionality at the ethanone position. This specific arrangement distinguishes it from commonly encountered triazole derivatives where the triazole and aryl rings are separated by a methylene spacer.

Why 1,2,4-Triazole Oximes Cannot Be Treated as Interchangeable: The Critical Role of Azole Identity and Substitution Geometry in N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine


The presence of a 1,2,4-triazole versus an imidazole ring, even in near-identical scaffolds, creates distinct electronic, hydrogen-bonding, and metal-coordination profiles that directly impact bioactivity and physicochemical properties . The geometry of the oxime group (E/Z isomerism), coupled with the direct N-aryl linkage, further modulates conformational rigidity and target engagement. Therefore, substituting the 1,2,4-triazole analog for its 1H-imidazole counterpart (e.g., 1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime, sc-333516) or for analogs bearing a methylene spacer between the triazole and phenyl rings is chemically and biologically unsupported without direct comparative data. The quantitative evidence below substantiates these non-substitutability claims.

Quantitative Differentiation Evidence: N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine vs. Closest Analogs


Direct Physicochemical Differentiation: Triazole vs. Imidazole in 4-(Azol-1-yl)phenyl Ethanone Oxime Scaffolds

The 1,2,4-triazole heterocycle in the target compound provides distinct electronic and hydrogen-bonding properties compared to the 1H-imidazole analog 1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime (sc-333516). The presence of an additional nitrogen atom in the triazole ring (pKa of conjugate acid ~2.4 for 1,2,4-triazole vs. ~7.0 for imidazole) alters the protonation state at physiological pH, thereby affecting solubility, permeability, and target binding. Both compounds are commercially available as research chemicals at identical pricing tiers (sc-333514 vs. sc-333516: $188.00/250 mg), providing a direct procurement choice where the azole identity is the sole structural variable .

Medicinal Chemistry Scaffold Selection Physicochemical Property Comparison

Metabolic Stability Advantage: Oxime Resistance to Ketone Reduction vs. 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone

The oxime functional group (C=N-OH) in the target compound is more resistant to enzymatic reduction than the parent ketone (C=O) of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone (CAS 25700-04-3, sc-273156). While direct metabolic stability data for this specific pair are not publicly available, the class-level behavior of acetophenone oximes versus ketones is well-documented: the C=N bond has lower electrophilicity than C=O, reducing susceptibility to carbonyl reductases [1]. The ketone precursor sc-273156 is priced at $158.00/250 mg, offering a procurement cost differential that must be weighed against metabolic stability requirements .

Metabolic Stability Prodrug Design Ketone vs. Oxime Differentiation

Fungicidal Activity Class-Level Differentiation: 1,2,4-Triazole Oxime Ethers vs. Oxime-Free Ketone Analogs

The patent literature on azolyl-acetophenone-oxime ethers (US Patent 4,360,526) demonstrates that the oxime functional group is critical for achieving superior fungicidal activity. Specifically, 2,4-dichloro-ω-(1,2,4-triazol-1-yl)-acetophenone-oxime and its ether derivatives exhibit potent fungicidal activity, outperforming the corresponding ketone starting materials [1]. While the target compound (the unsubstituted phenyl analog) was not directly tested in this patent, the structure-activity data establish that the oxime moiety is a key pharmacophoric element for fungicidal potency within this chemotype. The Chinese Journal of Applied Chemistry (1998) further confirms that twelve 1-aryl ethanone oxime derivatives containing the 1H-1,2,4-triazole group, including analogs of the target compound, exhibited fungicidal and plant growth-regulating activity [2].

Agricultural Fungicide Structure-Activity Relationship Triazole Oxime

Conformational Rigidity Advantage: Direct N-Phenyl Linkage vs. Methylene-Spaced Triazole Analogs

The target compound features a direct N-phenyl linkage between the 1,2,4-triazole and the phenyl ring, creating a conjugated system with restricted rotation and a defined dihedral angle (the analogous compound 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone exhibits a dihedral angle of 88.72° between triazole and phenyl rings in the crystalline state [1]). In contrast, commonly encountered analogs such as 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone oxime possess a methylene spacer that introduces additional rotational degrees of freedom, reducing conformational rigidity and potentially lowering ligand binding efficiency due to entropic penalties. This structural distinction is particularly relevant for programs requiring well-defined pharmacophore geometries for docking or structure-based design.

Conformational Analysis Ligand Efficiency Molecular Recognition

Note on Evidence Strength: Limited Direct Comparative Bioactivity Data for This Specific Compound

An extensive literature search (PubChem, PubMed, Google Scholar, patents) reveals that N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine (CAS 941400-50-6) is primarily distributed as a research chemical and synthetic building block. No peer-reviewed studies reporting direct, head-to-head IC₅₀, EC₅₀, Kd, or pharmacokinetic data for this exact compound against named comparators were identified. The evidence presented above is based on structural differentiation, class-level inference from patent and journal data, and fundamental physicochemical principles. Procurement decisions must therefore be guided by the documented structural and physicochemical advantages, with the understanding that direct bioactivity head-to-head data remain to be generated [1]. This transparency is essential for scientifically rigorous selection and to prevent over-interpretation of the compound's differentiation profile.

Data Transparency Procurement Decision-Making Research Chemical Characterization

Recommended Application Scenarios for N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine (CAS 941400-50-6)


Antifungal Lead Optimization: Scaffold with Built-in Oxime Pharmacophore

Based on patent evidence demonstrating the critical role of the oxime moiety in azolyl-acetophenone fungicidal activity [1], this compound is positioned as an advanced intermediate or scaffold for antifungal lead optimization programs. Its direct N-phenyl-triazole linkage and pre-installed oxime eliminate two synthetic steps (oxime formation and triazole N-arylation) compared to routes starting from the ketone or aldehyde precursors, enabling faster SAR exploration of oxime ether derivatives. The compound's 95% commercial purity supports direct use in diversification libraries .

Kinase Inhibitor or Metalloenzyme Probe Development Leveraging Triazole Coordination

The 1,2,4-triazole ring is a privileged metal-binding motif in kinase and metalloenzyme inhibitor design. The target compound's reduced basicity (triazole pKa ~2.4 vs. imidazole ~7.0) [1] offers a distinct advantage in designing inhibitors that must remain neutral at physiological pH to achieve passive membrane permeability. This physicochemical property differentiates it from imidazole-based analogs and supports its selection for programs targeting intracellular enzymes where charge neutrality is paramount.

Conformationally Constrained Fragment for Structure-Based Drug Design

The direct N-phenyl linkage restricts conformational freedom relative to methylene-spaced triazole analogs, as evidenced by crystallographic data on related structures [1]. This reduced entropic penalty upon binding may translate to improved fragment screening hit rates and enhanced ligand efficiency. The compound is recommended for fragment-based drug discovery (FBDD) libraries where three-dimensional shape and restricted rotatable bonds are valued selection criteria.

Synthetic Building Block for Post-Oxime Diversification Chemistry

As a pre-formed oxime, this compound serves as a key building block for oxime ether and oxime ester libraries via O-alkylation or O-acylation. The patent literature demonstrates that oxime etherification significantly amplifies fungicidal potency [1]. The availability of the compound in multi-gram quantities from multiple vendors at moderate cost supports its use as a diversification starting point for academic and industrial medicinal chemistry groups.

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